

# VPC01091.4: A Comparative Analysis of Ion Channel Selectivity

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## Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

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This guide provides a detailed comparison of the ion channel inhibitor **VPC01091.4**, focusing on its cross-reactivity and selectivity profile. The information presented is based on published experimental data to assist researchers in evaluating its potential for preclinical and clinical studies.

**VPC01091.4** is a non-phosphorylatable analog of FTY720 (Fingolimod), a known immunomodulatory drug.<sup>[1]</sup> Unlike FTY720, which is a prodrug that becomes a potent agonist of sphingosine-1-phosphate (S1P) receptors, **VPC01091.4** was developed to separate this activity from its effects on other targets.<sup>[1]</sup> Experimental evidence has identified the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel as a primary and potent target of **VPC01091.4**.<sup>[1]</sup>

## Quantitative Selectivity Profile

The inhibitory activity of **VPC01091.4** has been quantified against its primary target, the TRPM7 ion channel. Its selectivity is most notably defined by its lack of activity at the S1P receptors, which are the primary targets of its parent compound, FTY720.

Target	Compound	Activity Type	Potency (IC <sub>50</sub> )	Notes
TRPM7 Channel	VPC01091.4	Inhibition	0.665 µM	Determined via whole-cell patch-clamp electrophysiology. .[1]
S1P Receptors	VPC01091.4	No Activity	Not applicable	Characterized as a non-phosphorylatable analog inert against S1P receptors.[1]
TRPM7 Channel	FTY720	Inhibition	Active	FTY720 is a known inhibitor of TRPM7.
S1P Receptors	FTY720-P	Agonism	Potent Agonist	The phosphorylated metabolite of FTY720 is a potent agonist at S1P <sub>1</sub> , S1P <sub>3</sub> , S1P <sub>4</sub> , and S1P <sub>5</sub> receptors.

Data regarding the cross-reactivity of **VPC01091.4** with other ion channels, such as other members of the TRP family or voltage-gated ion channels, is not extensively available in published literature. The primary reported selectivity is for the TRPM7 channel over S1P receptors.

## Experimental Methodologies

The primary method used to determine the inhibitory effect of **VPC01091.4** on its target ion channel is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through the channel in a controlled cellular environment.

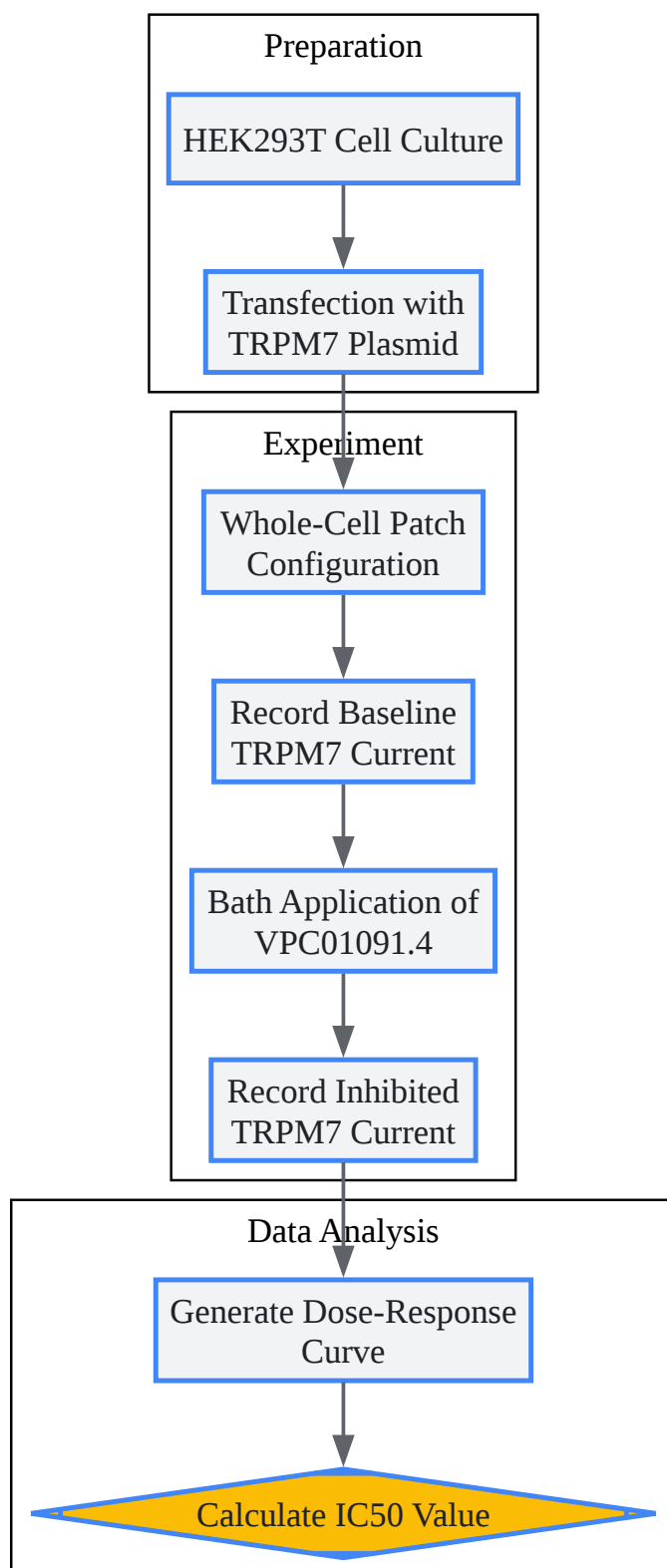
## Protocol: Whole-Cell Patch-Clamp Assay for TRPM7 Inhibition

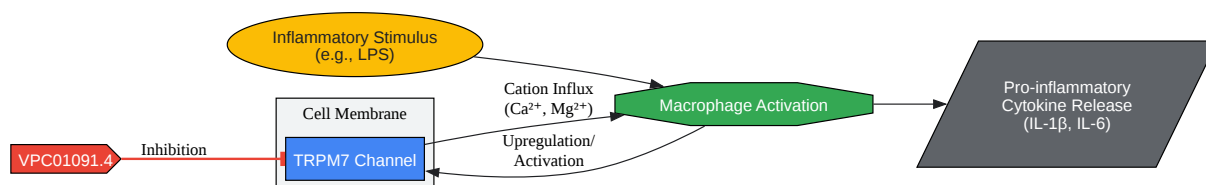
- Cell Culture and Transfection:
  - Human Embryonic Kidney 293T (HEK293T) cells are cultured under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
  - Cells are transiently transfected with a plasmid encoding for mouse TRPM7 to ensure high expression of the target ion channel.
- Electrophysiological Recording:
  - Recordings are performed 24-48 hours post-transfection.
  - A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
  - The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
  - The intracellular solution (pipette solution) and extracellular solution (bath solution) are of known ionic compositions, designed to isolate TRPM7 currents.
  - A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to record the ionic currents that flow through the TRPM7 channels.
- Compound Application and Data Analysis:
  - A baseline TRPM7 current (IM7) is established by applying a voltage ramp (e.g., from -100 mV to +100 mV).
  - **VPC01091.4** is applied to the bath solution at varying concentrations.
  - The effect of the compound on the TRPM7 current is recorded. Inhibition is observed as a reduction in the outward-rectifying current characteristic of TRPM7.

- A dose-response curve is generated by plotting the percentage of current inhibition against the compound concentration. The  $IC_{50}$  value is calculated from this curve using a standard sigmoidal fit.

## Diagrams and Workflows

### Experimental Workflow: Patch-Clamp Assay





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## References

- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
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